Zinc diperoxometaborate

Description

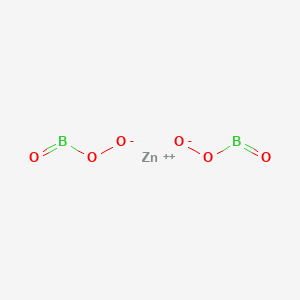

Zinc diperoxometaborate (CAS 10380-06-0) is an inorganic compound with the molecular formula B₂O₆Zn, consisting of zinc cations (Zn²⁺) and diperoxometaborate anions (B₂O₆²⁻). The peroxo (O–O) groups in its structure confer strong oxidizing properties, distinguishing it from non-peroxo borates like zinc metaborate. This compound is primarily utilized in industrial applications such as bleaching agents, detergents, and oxygen-releasing formulations due to its ability to decompose into reactive oxygen species .

Key identifiers:

- IUPAC Name: Zinc diperoxometaborate

- Synonyms: Zinc perborate

- Molecular Weight: Calculated as 185.19 g/mol (B: 10.81 × 2, O: 16 × 6, Zn: 65.38)

- Structure: Contains two boron atoms each bonded to three oxygen atoms, with one peroxide bond per boron center.

Propriétés

Numéro CAS |

10380-06-0 |

|---|---|

Formule moléculaire |

B2O6Zn |

Poids moléculaire |

183.0084 |

Nom IUPAC |

zinc;oxidooxy(oxo)borane |

InChI |

InChI=1S/2BHO3.Zn/c2*2-1-4-3;/h2*3H;/q;;+2/p-2 |

Clé InChI |

PLVWNARVBMHCST-UHFFFAOYSA-L |

SMILES |

B(=O)O[O-].B(=O)O[O-].[Zn+2] |

SMILES canonique |

B(=O)O[O-].B(=O)O[O-].[Zn+2] |

Autres numéros CAS |

10380-06-0 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc diperoxometaborate can be synthesized through the reaction of zinc oxide with boric acid in the presence of hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{ZnO} + \text{H}_3\text{BO}_3 + \text{H}_2\text{O}_2 \rightarrow \text{Zn(BO}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of zinc perborate often involves a hydrothermal method where zinc oxide and boric acid are reacted in an aqueous solution at elevated temperatures. This method ensures high purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Zinc borates (e.g., ZnB₃O₄(OH)₃) hydrolyze incongruently in aqueous media, releasing boric acid (H₃BO₃) and forming zinc hydroxide (Zn(OH)₂) under neutral pH conditions . For diperoxometaborate analogs, hydrolysis may involve peroxide bond cleavage, yielding hydrogen peroxide (H₂O₂) alongside borate and zinc species:

Proposed Reaction:

Zn(B(O₂)₂O) + H₂O → Zn(OH)₂ + H₃BO₃ + H₂O₂

Key findings from zinc borate hydrolysis :

-

Stability : Concentrated suspensions (10 wt%) of ZnB₃O₄(OH)₃ show <4% hydrolysis at room temperature over one year.

-

Temperature Dependence : Boiling dilute suspensions (5 wt%) converts ZnB₃O₄(OH)₃ to 6ZnO·5B₂O₃·3H₂O (Equation 3 in ).

-

pH Sensitivity : Hydrolysis is reversible in neutral conditions but accelerates under acidic/basic environments.

Thermal Decomposition

Zinc borates exhibit high thermal stability, with dehydration onset temperatures exceeding 400°C . Diperoxometaborate derivatives likely decompose at lower temperatures due to peroxide group instability:

Proposed Pathway:

Zn(B(O₂)₂O) → ZnO + B₂O₃ + O₂↑

Supporting data:

-

Zinc hydroxide sulfate (ZHS) decomposes at 180–250°C, releasing H₂O and SO₃ .

-

Peroxoborates (e.g., Na₂[B₂(O₂)₂(OH)₄]) decompose exothermically at ~100°C, liberating O₂[^ext].

Acid-Base Reactions

Zinc compounds react with acids to release corresponding salts and gases. For diperoxometaborate:

With HCl:

Zn(B(O₂)₂O) + 2HCl → ZnCl₂ + H₂B(O₂)₂O + H₂O₂

With NaOH:

Zn(B(O₂)₂O) + 2NaOH → Na₂B(O₂)₂O + Zn(OH)₂

Analogous reactions from literature:

Redox Behavior

Peroxoborate groups (B(O₂)⁻) act as oxidizing agents. In electrolytic systems, zinc participates in intercalation/disproportionation reactions :

Example in MnO₂-Zn Batteries:

Zn²⁺ + 2e⁻ → Zn (Intercalation)

Mn³⁺ → Mn²⁺ + Mn⁴⁺ (Disproportionation)

Diperoxometaborate may similarly facilitate redox processes, though experimental confirmation is lacking.

Stability in Polymeric Matrices

Zinc borates serve as flame retardants by releasing H₂O and forming glassy B₂O₃ layers . Diperoxometaborate could enhance this via O₂ release, but compatibility studies are absent.

Data Table: Comparative Reactivity of Zinc Borates

Research Gaps and Limitations

-

No direct studies on Zn(B(O₂)₂O) were identified; data inferred from zinc borates/peroxoborates.

-

Kinetic parameters (e.g., activation energy for decomposition) remain unquantified.

-

Biological or catalytic applications unexplored in reviewed literature.

Applications De Recherche Scientifique

Zinc diperoxometaborate has a wide range of applications in scientific research, including:

Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.

Medicine: Zinc diperoxometaborate is explored for its antimicrobial properties and potential use in wound healing and infection control.

Industry: It is used in the production of detergents, bleaching agents, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of zinc perborate involves the release of active oxygen upon decomposition. This active oxygen can oxidize various substrates, leading to the desired chemical transformations. The molecular targets and pathways involved include:

Oxidation of organic compounds: The active oxygen can oxidize organic molecules, leading to the formation of oxidized products.

Antimicrobial action: The active oxygen can disrupt the cellular components of microorganisms, leading to their inactivation.

Comparaison Avec Des Composés Similaires

Zinc Metaborate (Zn(BO₂)₂)

Chemical Formula: Zn(BO₂)₂ CAS: 10380-06-0 (Note: This CAS overlaps with zinc diperoxometaborate in some databases, requiring careful verification) Molecular Weight: 188.02 g/mol Structure: Linear metaborate chains (BO₂⁻) without peroxo groups.

| Property | Zinc Diperoxometaborate | Zinc Metaborate |

|---|---|---|

| Oxidizing Capacity | High (due to O–O bonds) | None |

| Thermal Stability | Decomposes at ~100–150°C | Stable up to ~900°C |

| Applications | Bleaching, detergents | Flame retardants, ceramics |

| Safety | Oxidizer; hazardous reactions | Low toxicity; handled as dust |

Zinc metaborate lacks peroxo bonds, making it unsuitable for oxidative applications but effective as a flame retardant in polymers and ceramics due to boron’s glass-forming properties .

Magnesium Perborate (MgB₂O₆)

Chemical Formula : MgB₂O₆

CAS : 17097-11-9

Molecular Weight : 169.49 g/mol

| Property | Zinc Diperoxometaborate | Magnesium Perborate |

|---|---|---|

| Cation | Zn²⁺ | Mg²⁺ |

| Oxidizing Strength | Moderate to high | Higher (due to Mg²⁺ reactivity) |

| Solubility | Low in water | Higher solubility in acidic media |

| Applications | Industrial bleaching | Dental cleansers, organic synthesis |

Magnesium perborate’s higher solubility and cation reactivity make it preferable in medical and fine chemical applications, whereas zinc derivatives are favored in bulk industrial processes .

Zinc Gluconate (C₁₂H₂₂O₁₄Zn)

Chemical Formula : C₁₂H₂₂O₁₄Zn

CAS : 4468-02-4

Molecular Weight : 455.68 g/mol

| Property | Zinc Diperoxometaborate | Zinc Gluconate |

|---|---|---|

| Structure | Inorganic, peroxo-boron | Organic, gluconate ligand |

| Bioavailability | Not applicable | High (used in supplements) |

| Applications | Industrial oxidizers | Nutraceuticals, lozenges |

| Safety | Oxidative hazard | Generally recognized as safe (GRAS) |

Zinc gluconate’s organic coordination enhances biocompatibility, making it ideal for dietary supplements, while zinc diperoxometaborate’s inorganic peroxo structure limits it to non-biological uses .

Q & A

Q. What criteria should guide the selection of reference materials for comparative studies on Zinc diperoxometaborate’s performance?

- Methodological Answer : Use structurally analogous compounds (e.g., magnesium perborate) with well-documented properties. Validate comparators via the National Institute of Standards and Technology (NIST) databases. Include internal standards (e.g., ZnSO₄) in assays to normalize activity measurements .

Literature & Knowledge Gaps

Q. How can systematic reviews identify understudied applications of Zinc diperoxometaborate in emerging fields like energy storage?

- Methodological Answer : Apply PICOT frameworks to structure search strategies: Population (Zn diperoxometaborate), Intervention (application in batteries/supercapacitors), Comparison (traditional oxidizers), Outcome (energy density/cycle life), Time (long-term stability). Use Web of Science and Scopus with keywords like “zinc perborate” AND “electrochemical” to filter studies .

What metrics validate the novelty of a research question addressing Zinc diperoxometaborate’s interaction with organic pollutants?

- Methodological Answer : Conduct a bibliometric analysis using VOSviewer to map keyword co-occurrence and identify underexplored pollutant classes. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps, such as degradation pathways for perfluoroalkyl substances (PFAS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.